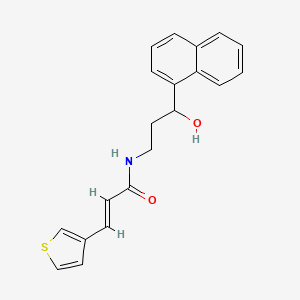

(E)-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-3-(thiophen-3-yl)acrylamide

Description

(E)-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-3-(thiophen-3-yl)acrylamide is a synthetic acrylamide derivative characterized by a naphthalene moiety, a hydroxypropyl linker, and a thiophen-3-yl acrylamide group.

Properties

IUPAC Name |

(E)-N-(3-hydroxy-3-naphthalen-1-ylpropyl)-3-thiophen-3-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2S/c22-19(18-7-3-5-16-4-1-2-6-17(16)18)10-12-21-20(23)9-8-15-11-13-24-14-15/h1-9,11,13-14,19,22H,10,12H2,(H,21,23)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEIDWOWITJXBTK-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CCNC(=O)C=CC3=CSC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CCNC(=O)/C=C/C3=CSC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-3-(thiophen-3-yl)acrylamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure

The compound can be described as follows:

- Chemical Formula : C₁₅H₁₅N₁O₁S

- Molecular Weight : 257.35 g/mol

The structure consists of a naphthyl group, a thiophene moiety, and an acrylamide functional group, which may contribute to its biological properties.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiophene rings have shown promising results against various bacterial strains:

| Compound | MIC (µg/mL) | Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 7b | 0.25 | Staphylococcus epidermidis |

These MIC values indicate strong antimicrobial activity, suggesting that the incorporation of thiophene and naphthyl structures may enhance efficacy against resistant strains .

Anticancer Activity

In vitro studies have indicated potential anticancer properties for compounds with similar structures. For example, research has shown that certain acrylamide derivatives can inhibit melanin production in melanoma cell lines, which is indicative of their ability to affect cellular pathways associated with cancer progression:

- Cell Line : B16F10 mouse melanoma

- Inhibition Concentration : 6.25 µM resulted in decreased expression of key genes involved in melanin synthesis .

The proposed mechanisms for the biological activities of this compound include:

- Inhibition of Enzymatic Activity : Compounds similar to this acrylamide have been shown to inhibit enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), which are crucial for bacterial survival and proliferation.

- Biofilm Disruption : The ability to disrupt biofilm formation in bacteria adds another layer to its antimicrobial efficacy, making it a candidate for treating biofilm-associated infections .

Study on Antimicrobial Efficacy

A recent study evaluated the efficacy of various thiophene-bearing compounds against clinical isolates. The study utilized time-kill assays and found that certain derivatives not only exhibited bactericidal activity but also reduced biofilm formation significantly compared to standard antibiotics like Ciprofloxacin.

Safety Profile Assessment

Safety evaluations indicated that these compounds displayed low hemolytic activity and non-cytotoxic effects on human keratinocytes and fibroblasts, making them promising candidates for therapeutic applications without significant side effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiophene-Containing Acrylamides

FH321: (S,E)-N-(2-(Dimethylamino)-3-(4-hydroxyphenyl)propyl)-3-(thiophen-3-yl)acrylamide

- Structural Differences: FH321 replaces the naphthalene group with a 4-hydroxyphenyl moiety and includes a dimethylamino group.

- Functional Implications: The dimethylamino group may enhance solubility, while the hydroxyphenyl moiety could influence receptor binding. FH321 is reported as a μ-opioid receptor agonist, suggesting that the thiophen-3-yl acrylamide core contributes to GPCR targeting .

ACI 148611: Nitroso Impurity

Chlorophenyl Acrylamides (LQM Series)

Compounds LQM445, LQM446, and LQM447 () share a 3-chlorophenyl acrylamide core but differ in their amine side chains:

- LQM446: Features a 3-phenylpropyl group. Physical Properties: Melting point = 98–100°C; purity >98% by HPLC.

Natural Product-Derived Acrylamides

Compound 2 from Lycium barbarum ()

- Structure : 3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide.

- Bioactivity : Exhibits anti-inflammatory activity (IC50 = 17.00 μM), surpassing the reference drug quercetin.

- Comparison : The target compound’s naphthalene group may shift activity toward CNS targets (e.g., opioid receptors) rather than anti-inflammatory pathways .

(E)-3-(3-Chlorophenyl)-N-(4-hydroxy-3-methoxybenzyl)acrylamide ()

- Crystallography : High-quality crystal structure (R factor = 0.036) reveals planar acrylamide geometry and hydrogen-bonding interactions.

- Implications : Similar hydrogen-bonding patterns may stabilize the target compound’s conformation during receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.